molecular formula C15H19BrN4O2 B572990 Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 1269492-47-8

Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B572990
CAS RN: 1269492-47-8
M. Wt: 367.247
InChI Key: SNPDJHFNZHRNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H19BrN4O2 and a molecular weight of 367.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate in N,N-dimethyl-formamide and toluene at 100°C for 4 hours . The reaction mixture is then cooled, water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with water and saturated brine, and the solvent is evaporated. The obtained residue is purified by column chromatography to give the title compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19BrN4O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(9-17)8-12(16)10-18-13/h8,10H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 367.24 . Other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and structurally characterized, contributing to the understanding of their molecular structures and properties. For instance, the crystal and molecular structure of similar tert-butyl piperazine-carboxylates have been reported, elucidating details like bond lengths, angles, and crystal systems (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

  • Some derivatives of tert-butyl piperazine-carboxylates have been screened for their in vitro antibacterial and anthelmintic activities. Although specific results vary, these studies contribute to understanding the potential biological applications of these compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Pharmacological Core Development

  • Derivatives of tert-butyl piperazine-carboxylates serve as important intermediates in the synthesis of pharmacologically active compounds. Their unique chemical structures make them valuable in developing new drugs and exploring novel therapeutic avenues (Gumireddy et al., 2021).

Antitumor Activity

  • Certain N-substituted derivatives of tert-butyl piperazine-carboxylates have shown promising antitumor activities in vitro, highlighting their potential in cancer research and treatment (Wu et al., 2017).

Antimicrobial Properties

  • Several derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating the potential of tert-butyl piperazine-carboxylates in developing new antimicrobial agents (Kulkarni et al., 2016).

Corrosion Inhibition

  • Novel tert-butyl piperazine-carboxylates have been investigated for their potential as corrosion inhibitors, especially for protecting metals like carbon steel in corrosive environments. Their efficiency in this application could lead to practical industrial applications (Praveen et al., 2021).

Safety and Hazards

This compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(9-17)8-12(16)10-18-13/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDJHFNZHRNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-chloronicotinonitrile (1.00 g), 1-Boc-piperazine (0.94 g) and potassium carbonate (1.27 g) were added toluene (4.5 mL) and N,N-dimethylformamide (10 mL), and the mixture was stirred at 100° C. for 4 hr. After cooling, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate) to give the title compound (1.52 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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